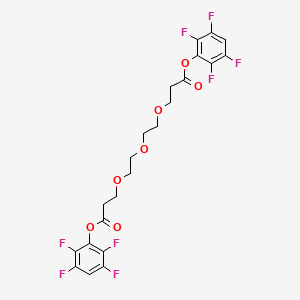
Tfp-peg3-tfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluorophenyl polyethylene glycol tetrafluorophenyl (TFP-PEG3-TFP) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to connect two essential ligands, facilitating the formation of PROTAC molecules and enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFP-PEG3-TFP involves the reaction of tetrafluorophenyl (TFP) groups with polyethylene glycol (PEG). The TFP groups are known for their high reactivity with primary and secondary amines, making them suitable for bioconjugation reactions. The general procedure involves dissolving this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and reacting it with the target molecule under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
TFP-PEG3-TFP primarily undergoes substitution reactions due to the presence of the reactive TFP groups. These reactions involve the replacement of the TFP group with another functional group, typically an amine.
Common Reagents and Conditions
Common reagents used in the reactions with this compound include primary and secondary amines. The reactions are usually carried out at temperatures ranging from 4°C to 37°C and pH values between 7 and 9. The reaction times can vary from a few minutes to several hours, depending on the specific conditions and desired outcome .
Major Products
The major products formed from the reactions of this compound are typically bioconjugates, where the PEG linker is attached to a target molecule through an amide bond. These bioconjugates are used in various applications, including drug delivery and protein labeling .
Scientific Research Applications
TFP-PEG3-TFP has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TFP-PEG3-TFP involves the formation of a covalent bond between the TFP group and a primary or secondary amine on the target molecule. This reaction results in the formation of a stable amide bond, linking the PEG spacer to the target molecule. In the context of PROTACs, this linkage facilitates the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
TFP-PEG3-Biotin: A biotinylation reagent with a PEG spacer, used for labeling proteins and other biomolecules.
TFPA-PEG3-Biotin: A photoactivatable biotinylation reagent that reacts with C-H or N-H bonds upon exposure to UV light.
Uniqueness
TFP-PEG3-TFP is unique due to its dual TFP groups, which provide high reactivity and specificity for amine-containing molecules. This makes it particularly suitable for the synthesis of PROTACs, where precise and stable linkage between ligands is crucial for effective protein degradation .
Properties
Molecular Formula |
C22H18F8O7 |
|---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H18F8O7/c23-11-9-12(24)18(28)21(17(11)27)36-15(31)1-3-33-5-7-35-8-6-34-4-2-16(32)37-22-19(29)13(25)10-14(26)20(22)30/h9-10H,1-8H2 |
InChI Key |
YJQRHPJJGDMPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


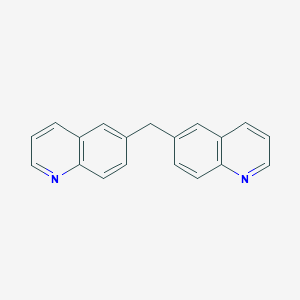
![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)

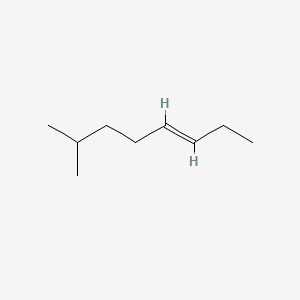

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)

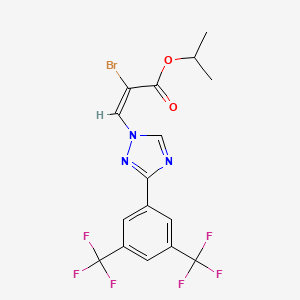

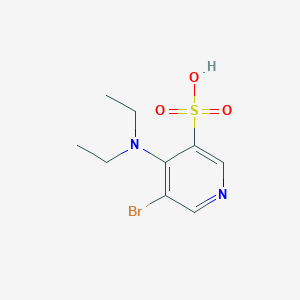
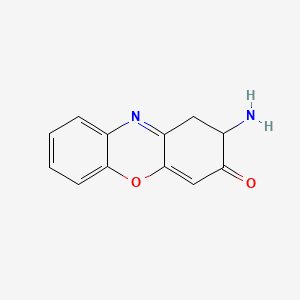
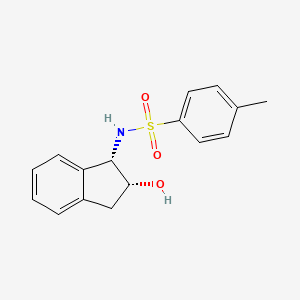
![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)
